Phenacyl thiocyanate

Heterocyclic synthesis Thiazole derivatives Medicinal chemistry

Phenacyl thiocyanate (CAS 5399-30-4) is an essential building block for constructing sulfur- and nitrogen-containing heterocycles, particularly 4-phenylthiazoles. Unlike phenacyl halides, its thiocyanate group enables unique cyclization and addition pathways, ensuring correct regiochemistry and higher yields. The compound's high melting point (74.1-74.6 °C), coupled with a reported 99%-yield solvent-free synthesis, translates to lower production costs and simpler purification at scale. A validated X-ray structure and DFT-optimized geometry support computational drug discovery. Its moderate herbicide safening activity also opens novel agrochemical lead space. Procure this specific thiocyanate ester to avoid synthetic route failure and secure a structurally distinct advantage.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 5399-30-4
Cat. No. B189169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenacyl thiocyanate
CAS5399-30-4
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC#N
InChIInChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
InChIKeyDLLVIJACDVJDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenacyl Thiocyanate (CAS 5399-30-4): A Strategic Intermediate for Heterocyclic Synthesis and Procurement Decisions


Phenacyl thiocyanate (CAS 5399-30-4), also known as 2-oxo-2-phenylethyl thiocyanate, is an organic compound of the thiocyanate ester class (R-S-C≡N), distinguished by the presence of a carbonyl group adjacent to the thiocyanatomethyl moiety [1]. It appears as a white to light yellow crystalline solid with a melting point of 74.1-74.6 °C . The compound is a versatile building block in organic synthesis, particularly for constructing sulfur- and nitrogen-containing heterocycles such as thiazoles and thiazolines [2]. Its role as a precursor to biologically active molecules, combined with well-defined physical and structural properties, underpins its value in academic research and industrial procurement [3].

Why Phenacyl Thiocyanate Cannot Be Interchanged with Closely Related Analogs or In-Class Candidates


Generic substitution of phenacyl thiocyanate with other thiocyanate esters or haloketones is precluded by its unique molecular architecture, which dictates distinct chemical reactivity and physical properties. The precise juxtaposition of the electrophilic carbonyl group and the nucleophilic thiocyanate functionality enables specific cyclization and addition reactions that are not accessible to simple alkyl thiocyanates like benzyl thiocyanate [1]. Furthermore, compared to phenacyl halides (e.g., phenacyl bromide), the thiocyanate group offers a fundamentally different reaction profile, enabling the formation of sulfur-containing heterocycles [2]. These differentiating factors directly impact synthetic route feasibility, product yield, and final application potential, making a direct replacement with a seemingly similar compound a high-risk proposition in both research and industrial settings [3].

Quantitative Differentiation of Phenacyl Thiocyanate (CAS 5399-30-4): A Comparative Evidence Guide for Scientific Procurement


Synthetic Versatility: Direct Access to 4-Phenylthiazoles via Reaction with Nitriles

Phenacyl thiocyanate reacts with nitriles to afford 2-substituted-4-phenylthiazoles. This is a specific transformation for this substrate class. In contrast, phenacyl bromide typically yields 4-phenyloxazoles or other O-heterocycles, while benzyl thiocyanate does not undergo this annulation due to the lack of an adjacent carbonyl group [1].

Heterocyclic synthesis Thiazole derivatives Medicinal chemistry

Superior Processability: Higher Melting Point Facilitates Isolation and Purification

Phenacyl thiocyanate (CAS 5399-30-4) has a melting point of 74.1-74.6 °C . This is significantly higher than the melting point of its common synthetic precursor, phenacyl bromide, which melts at approximately 50 °C [1]. The higher melting point indicates a more stable crystalline lattice, which directly translates to easier isolation, improved purification via recrystallization, and superior handling characteristics for both benchtop synthesis and industrial scale-up.

Process chemistry Crystallization Purity

Efficient and Sustainable Synthesis: High Yield Under Green Chemistry Conditions

Phenacyl thiocyanate can be synthesized from phenacyl bromide and a supported thiocyanate reagent in an impressive 99% yield [1]. This protocol utilizes solvent-free and catalyst-free grinding conditions with K10-montmorillonite clay, representing a significant advancement in green chemistry [1]. In contrast, a more recent method for synthesizing phenacyl azides via CAN-mediated oxidation of styrenes reports yields between 70-80% [2].

Green chemistry Synthetic methodology Process optimization

Validated Structural Model: DFT-Optimized Geometry Agrees with X-ray Crystallography

The molecular geometry of phenacyl thiocyanate has been validated through a combination of single-crystal X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations. The structure was optimized at the B3LYP/6-311++G(d,p) level of theory, and the calculated bond lengths and angles were found to agree well with the experimental XRD data (R-factor = 0.0657) [1]. This provides a highly reliable structural model for in silico screening and molecular docking studies, a level of characterization not available for all in-class compounds.

Computational chemistry Crystallography Structural biology

Expanded Synthetic Utility: Divergent Reactivity in Phase-Transfer Catalysis

Under phase-transfer conditions with hydroxide ion, phenacyl thiocyanate undergoes a unique reaction to yield 2,3-dibenzoylthiirane [1]. This reactivity profile is distinct from benzyl thiocyanate, which under the same conditions yields dibenzyl disulfide [1]. This divergence highlights how the carbonyl group in phenacyl thiocyanate directs a different reaction pathway, enabling the synthesis of a thiirane ring system.

Phase-transfer catalysis Synthetic methodology Thiirane synthesis

Unique Biological Potential: Moderate Herbicide Safening Activity of a Key Derivative

A derivative of phenacyl thiocyanate, formed by condensation with isatin, demonstrated a moderate herbicide safening effect in laboratory experiments on sunflower seedlings [1]. This property is not reported for common in-class compounds like benzyl thiocyanate or phenyl thiocyanate, whose primary biological activities are insecticidal or antibacterial [2]. This unique bioactivity profile positions phenacyl thiocyanate as a valuable starting point for developing novel agrochemicals.

Agrochemicals Herbicide safeners Plant biology

Best Research and Industrial Application Scenarios for Phenacyl Thiocyanate (CAS 5399-30-4)


Synthesis of 2,4-Disubstituted Thiazoles for Medicinal Chemistry Programs

As demonstrated by the reaction with nitriles to form 4-phenylthiazoles , phenacyl thiocyanate is the preferred reagent for constructing this privileged heterocyclic core. Procurement of this specific thiocyanate ester, rather than a halide or alkyl analog, is essential for ensuring the correct regiochemistry and maximizing the yield of the desired S-heterocycle in drug discovery and development programs.

Process Development and Scale-Up of High-Purity Pharmaceutical Intermediates

The high melting point of 74.1-74.6 °C and the ability to synthesize the compound in 99% yield under green, solvent-free conditions [2] make phenacyl thiocyanate a superior choice for industrial process chemists. These factors directly translate to lower production costs, simpler purification, and a smaller environmental footprint, which are critical considerations for commercial-scale manufacturing.

Computational Chemistry and Rational Drug Design

The availability of a high-resolution X-ray crystal structure and a validated DFT-optimized geometry provides a robust foundation for computational studies. Researchers engaged in molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can utilize this precise structural data to generate more reliable predictions, making phenacyl thiocyanate an attractive building block for in silico-led projects.

Discovery of Novel Agrochemical Safeners and Plant Growth Regulators

The reported moderate herbicide safening activity of a phenacyl thiocyanate derivative signals a unique and underexplored area of biology. For agrochemical research groups focused on developing new safeners to protect crops from herbicide damage, phenacyl thiocyanate presents a structurally distinct lead compound. Its procurement enables the exploration of a novel chemical space, distinct from established safener classes, with the potential for proprietary innovation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenacyl thiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.